N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N6O5S2 and its molecular weight is 464.52. The purity is usually 95%.
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Biological Activity
N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in various biological applications. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
The molecular formula is C20H24N4O4S, with a molecular weight of approximately 408.49 g/mol.
Research indicates that compounds with similar structural features can interact with several key signaling pathways:
- Inhibition of PI3K/mTOR Pathway : This pathway regulates cell growth and metabolism. Inhibition may lead to reduced tumor growth and proliferation.
- Antitumor Activity : Compounds containing thiadiazole rings have shown efficacy against various cancer cell lines by inhibiting DNA synthesis and promoting apoptosis.
- Antimicrobial Properties : The presence of the thiadiazole moiety has been linked to antimicrobial activity against a range of pathogens.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:
- A study reported that compounds similar to the target compound exhibited IC50 values against HepG-2 (liver cancer) and A549 (lung cancer) cell lines of 4.37 µM and 8.03 µM, respectively .
- Mechanisms attributed to anticancer activity include inhibition of RNA and DNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial effects:
- Research highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives against various bacteria and fungi .
Study 1: Antitumor Efficacy
In vitro studies on a series of thiadiazole derivatives demonstrated their ability to induce apoptosis in cancer cells. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
20b | HepG-2 | 4.37 |
20b | A549 | 8.03 |
These results suggest that modifications in the structure can significantly enhance anticancer activity.
Study 2: Antimicrobial Properties
A review of various thiadiazole derivatives indicated their effectiveness against common pathogens:
Pathogen | Activity |
---|---|
E. coli | Effective |
S. aureus | Moderate |
C. albicans | High |
This highlights the versatility of thiadiazole-based compounds in combating microbial infections.
Properties
IUPAC Name |
N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5S2/c1-24-8-11(16(23-24)29-4)15(26)20-17-21-22-18(31-17)30-9-14(25)19-10-5-6-12(27-2)13(7-10)28-3/h5-8H,9H2,1-4H3,(H,19,25)(H,20,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJLMZHHHVHADD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.